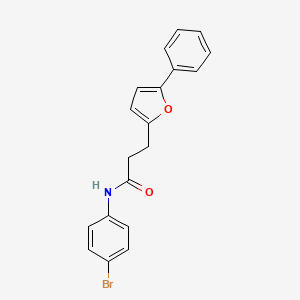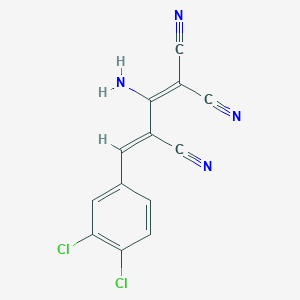
(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide is a complex organic compound characterized by its unique structure, which includes amino, dicyano, and dichlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the amino and additional cyano groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
(3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of (3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other dicyano and dichlorophenyl derivatives, such as:
- (3Z)-2-Amino-1,3-dicyano-4-phenyl-1,3-butadienyl cyanide
- (3Z)-2-Amino-1,3-dicyano-4-(2,4-dichlorophenyl)-1,3-butadienyl cyanide
Uniqueness
What sets (3Z)-2-Amino-1,3-dicyano-4-(3,4-dichlorophenyl)-1,3-butadienyl cyanide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both dicyano and dichlorophenyl groups enhances its reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C13H6Cl2N4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
(3Z)-2-amino-4-(3,4-dichlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H6Cl2N4/c14-11-2-1-8(4-12(11)15)3-9(5-16)13(19)10(6-17)7-18/h1-4H,19H2/b9-3+ |
InChIキー |
UYSHPBVAIHWEIM-YCRREMRBSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=C(C#N)C#N)N)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=C(C#N)C#N)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


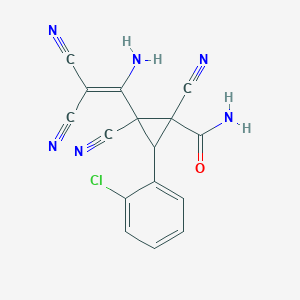
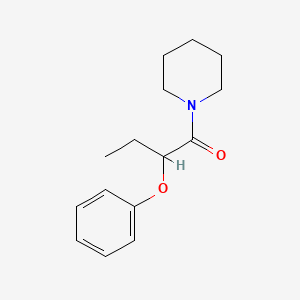
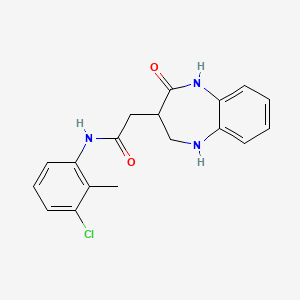
![6-amino-8-(4-fluoro-3-phenoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B14941148.png)
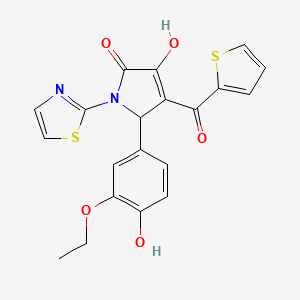
![3-[Ethoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14941155.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14941159.png)
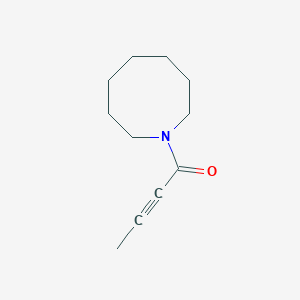
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941176.png)
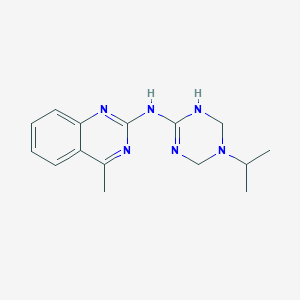
![1-(3,5-Dimethylphenyl)-3-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethyl]-3-methylurea](/img/structure/B14941180.png)


